ZINC04320291

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

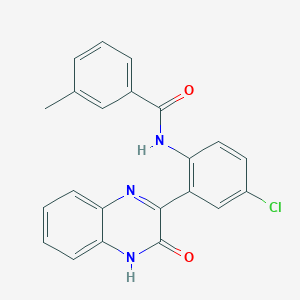

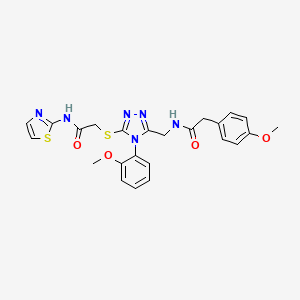

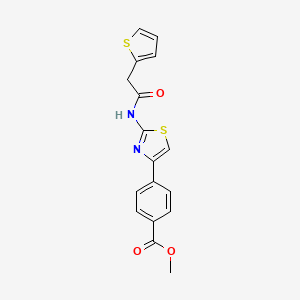

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is a complex organic compound that features a quinoxaline moiety fused with a benzamide structure

Aplicaciones Científicas De Investigación

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antiviral agent due to its quinoxaline core.

Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: Explored for its potential use in organic electronics and as a building block for more complex organic materials.

Mecanismo De Acción

Target of Action

It interacts with several proteins, including transcription factors and enzymes, which are key players in major metabolic pathways

Mode of Action

Zinc, as a part of zinc04320291, is known to control intercellular communication and intracellular events that maintain normal physiological processes . It achieves these effects through the modulation of several zinc-dependent proteins . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound likely affects multiple biochemical pathways due to the broad biological roles of zinc. Zinc is involved in a variety of biological processes, such as cell proliferation, apoptosis, and antioxidant defenses . It is also a key component in many signal transduction processes . The specific pathways affected by this compound and their downstream effects require further investigation.

Pharmacokinetics

It is generally recognized that the adme properties of a compound significantly impact its bioavailability

Result of Action

Zinc, a component of this compound, is known to regulate gene expression, dna metabolism, chromatin structure, cell proliferation, maturation, death, immune responses, and antioxidant defenses

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Environmental epigenetics describes how environmental factors affect cellular epigenetics and, hence, human health . Factors such as behaviors, nutrition, and chemicals and industrial pollutants can have epigenetic effects . Understanding the molecular effects of these factors might be relevant for developing preventative strategies and personalized health programs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide typically involves multiple steps:

Formation of the Quinoxaline Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable diketone under acidic conditions.

Amidation: The final step involves the coupling of the chlorinated quinoxaline derivative with 3-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxide derivatives.

Reduction: Reduction of the carbonyl group can yield dihydroquinoxaline derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.

Major Products

Oxidation: Quinoxaline N-oxide derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

Quinoxaline Derivatives: Compounds like 3,4-dihydroquinoxalin-2-ones and quinoxaline N-oxides.

Benzamide Derivatives: Compounds such as N-(3-chlorophenyl)-3-methylbenzamide and other substituted benzamides.

Uniqueness

N-[4-chloro-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]-3-methylbenzamide is unique due to its combined quinoxaline and benzamide structure, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to simpler quinoxaline or benzamide derivatives .

Propiedades

IUPAC Name |

N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3O2/c1-13-5-4-6-14(11-13)21(27)25-17-10-9-15(23)12-16(17)20-22(28)26-19-8-3-2-7-18(19)24-20/h2-12H,1H3,(H,25,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBCFFVQBDCZAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2578959.png)

![3-(4-fluorophenyl)-5-[(3-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2578967.png)

![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2578969.png)

![2-chloro-N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2578975.png)

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2578979.png)